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Introduction to HSP90
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for

maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a

diverse array of client proteins.[1][2][3] In normal cells, HSP90 constitutes 1-2% of the total

cellular protein.[3][4] However, in cancer cells, its expression is often upregulated, and it plays

a critical role in stabilizing numerous oncoproteins, including various kinases, transcription

factors, and steroid hormone receptors, making it a compelling target for cancer therapy.[4][5]

[6] The chaperone activity of HSP90 is intrinsically linked to its ability to bind and hydrolyze

ATP.[2][5] Inhibition of HSP90's ATPase activity disrupts the chaperone cycle, leading to the

ubiquitination and subsequent proteasomal degradation of its client proteins, which can, in turn,

induce cell cycle arrest and apoptosis in cancer cells.[7][8]

HSP90 Signaling Pathway and Mechanism of
Inhibition by HSP90-IN-22
The HSP90 chaperone cycle is a dynamic process involving a series of conformational

changes driven by ATP binding and hydrolysis, and is regulated by interactions with various co-

chaperones.[7] HSP90 exists as a dimer, and each monomer consists of an N-terminal domain

(NTD) which contains the ATP-binding pocket, a middle domain (MD) crucial for client protein

binding, and a C-terminal domain (CTD) responsible for dimerization.[1][4]
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HSP90 inhibitors, such as HSP90-IN-22, typically function by competitively binding to the ATP-

binding pocket located in the N-terminal domain of HSP90.[3][7] This competitive inhibition

prevents ATP from binding and subsequent hydrolysis, which is a critical step for the

chaperone's function.[2][5] The stalled chaperone cycle leads to the misfolding and degradation

of HSP90 client proteins, many of which are key drivers of oncogenic signaling pathways.[8]
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HSP90 Chaperone Cycle

Mechanism of HSP90-IN-22 Inhibition
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Start

Prepare serial dilutions of HSP90-IN-22

Add HSP90-IN-22 dilutions to the wells

Add HSP90α protein to each well

Incubate at room temperature for 10 minutes

Add fluorescently labeled HSP90 probe

Incubate at room temperature for 2 hours (in the dark)

Measure fluorescence polarization

Analyze data and calculate IC50 value

End

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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